2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide
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Overview
Description
2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a morpholine ring, a benzothiophene core, and a benzenecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable alkenes under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the benzothiophene intermediate.
Attachment of the Benzenecarbothioamide Group: The final step involves the reaction of the intermediate with benzenecarbothioyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiophene core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE: Another complex organic compound with similar structural features.
Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.
Uniqueness
2-METHYL-N-[3-(4-MORPHOLINYLCARBONOTHIOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZENECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H24N2OS3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide |
InChI |
InChI=1S/C21H24N2OS3/c1-14-6-2-3-7-15(14)19(25)22-20-18(16-8-4-5-9-17(16)27-20)21(26)23-10-12-24-13-11-23/h2-3,6-7H,4-5,8-13H2,1H3,(H,22,25) |
InChI Key |
XHRXBORNMLMLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NC2=C(C3=C(S2)CCCC3)C(=S)N4CCOCC4 |
Origin of Product |
United States |
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